molecular formula C18H13FN4O5S B11218195 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B11218195
M. Wt: 416.4 g/mol
InChI Key: VPDSGEHHTPNDNO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a complex organic compound with a unique structure that includes a thienopyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple stepsCommon reagents used in these reactions include fluorobenzene, nitrobenzoyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction is often mediated by the unique structural features of the compound, such as the thienopyrazole core and the fluorophenyl group .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrazole derivatives and fluorophenyl-substituted compounds. Examples include:

Uniqueness

The uniqueness of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H13FN4O5S

Molecular Weight

416.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

InChI

InChI=1S/C18H13FN4O5S/c19-11-5-7-12(8-6-11)22-17(14-9-29(27,28)10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24)

InChI Key

VPDSGEHHTPNDNO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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